molecular formula C19H22N2O5S B300683 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300683
M. Wt: 390.5 g/mol
InChI Key: GCMAUULKGAADNR-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as MPOB-TS, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been widely investigated.

Mechanism of Action

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of various enzymes and transcription factors, including PPARγ, NF-κB, and COX-2. It also activates AMPK, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to improve insulin sensitivity and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. However, one of the limitations of using 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, the development of more efficient methods for synthesizing 3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione could lead to its wider use in research and potential clinical applications.

Synthesis Methods

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the reaction of 4-propoxybenzaldehyde with thiosemicarbazide, followed by reaction with morpholine-4-carboxaldehyde. The final product is obtained by cyclization with acetic anhydride and sulfuric acid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasonic waves.

Scientific Research Applications

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications, including its antidiabetic, anticancer, and anti-inflammatory properties. It has been shown to inhibit the activity of various enzymes and transcription factors that play a role in the development of these diseases.

properties

Product Name

3-[2-(4-Morpholinyl)-2-oxoethyl]-5-(4-propoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H22N2O5S/c1-2-9-26-15-5-3-14(4-6-15)12-16-18(23)21(19(24)27-16)13-17(22)20-7-10-25-11-8-20/h3-6,12H,2,7-11,13H2,1H3/b16-12-

InChI Key

GCMAUULKGAADNR-VBKFSLOCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCOCC3

Origin of Product

United States

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